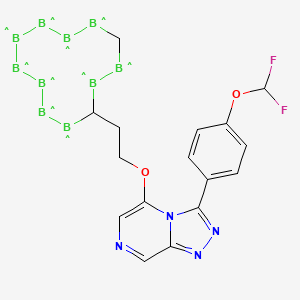![molecular formula C19H13F2N5O3 B10797399 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797399.png)
5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-553 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine scaffold through various organic reactions . The reaction conditions often involve the use of boronic acids and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
While specific industrial production methods for OSM-S-553 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
OSM-S-553 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aminothienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the aminothienopyrimidine scaffold. These derivatives are often evaluated for their biological activity and potential as antimalarial agents .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other aminothienopyrimidine derivatives.
Mechanism of Action
The exact mechanism of action of OSM-S-553 is not fully understood. it is believed to target specific enzymes and pathways in the malaria parasite. The compound’s structure allows it to interact with key proteins, potentially inhibiting their function and disrupting the parasite’s life cycle . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar biological activity.
TCMDC 132385: A related compound that has shown mild activity against the malaria parasite.
Uniqueness
OSM-S-553 stands out due to its specific structural features and the modifications made to the aminothienopyrimidine scaffold. These modifications have been shown to enhance its biological activity and potential as an antimalarial agent . The compound’s unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H13F2N5O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H13F2N5O3/c20-15-6-1-12(9-16(15)21)7-8-29-18-11-22-10-17-23-24-19(25(17)18)13-2-4-14(5-3-13)26(27)28/h1-6,9-11H,7-8H2 |
InChI Key |
ANXKNNLWLQBISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]acetamide](/img/structure/B10797317.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797320.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate](/img/structure/B10797325.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797326.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenoxyethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797333.png)
![Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B10797344.png)
![3-(Oxolan-3-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797348.png)
![6-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,3-dihydroindol-2-one](/img/structure/B10797352.png)
![3-[4-(Difluoromethoxy)phenyl]-5-phenoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797354.png)
![Tert-butyl 4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxylate](/img/structure/B10797361.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797377.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797386.png)
